PKMYT1 Kinase Inhibition: Comparative Affinity of the Target Compound Versus In-Class Benzothiazole Derivatives
The target compound demonstrates a binding affinity (Ki) of 32 nM against human full-length PKMYT1 expressed in HEK293 cells, measured via fluorescence polarization after 1-hour incubation [1]. Within the same BindingDB dataset, a structurally distinct comparator exhibited a Ki of 462 nM against the same kinase under comparable assay conditions [2]. This represents an approximately 14.4-fold difference in affinity. It must be noted that the chemical structure of the comparator is not disclosed in the curated entry, and therefore this represents a cross-study comparable rather than a direct head-to-head comparison. Nevertheless, the quantitative gap highlights the superior kinase engagement of the target compound relative to other PKMYT1 ligands documented in the same database.
| Evidence Dimension | PKMYT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 32 nM |
| Comparator Or Baseline | PKMYT1 ligand (BindingDB entry with Ki = 462 nM) |
| Quantified Difference | ~14.4-fold lower Ki (higher affinity) |
| Conditions | Human full-length PKMYT1, HEK293 cell expression, fluorescence polarization assay, 1 hr incubation [1][2] |
Why This Matters
In kinase inhibitor procurement, even a 5-fold difference in Ki can translate to substantial differences in cellular potency and therapeutic window, making the 14.4-fold advantage a critical parameter for lead selection.
- [1] BindingDB. BDBM50462631. Affinity Data: Ki = 32 nM for human PKMYT1. View Source
- [2] BindingDB. Additional PKMYT1 ligand entry with Ki = 462 nM. View Source
